Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with an ethyl ester, an amino group, and a fluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.
Substitution reactions:
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoromethylphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding assays.
Agrochemicals: It may serve as a precursor for the synthesis of new pesticides or herbicides.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: Lacks the fluoromethyl group, which may affect its biological activity.
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Lacks the fluorine atom, which may influence its reactivity and binding properties.
The presence of the fluoromethyl group in this compound makes it unique and potentially more effective in certain applications due to the electron-withdrawing effects of the fluorine atom.
Properties
Molecular Formula |
C13H14FN3O2 |
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Molecular Weight |
263.27 g/mol |
IUPAC Name |
ethyl 5-amino-1-(3-fluoro-4-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14FN3O2/c1-3-19-13(18)10-7-16-17(12(10)15)9-5-4-8(2)11(14)6-9/h4-7H,3,15H2,1-2H3 |
InChI Key |
QMJHEDUFXLLDHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)C)F)N |
Origin of Product |
United States |
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